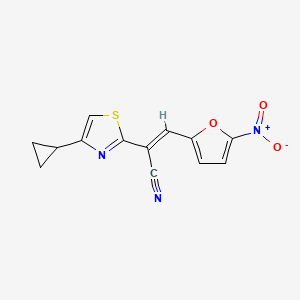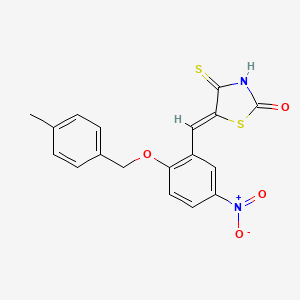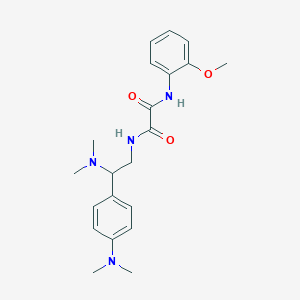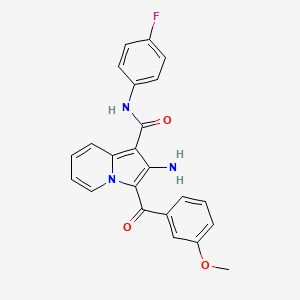
(E)-2-(4-cyclopropylthiazol-2-yl)-3-(5-nitrofuran-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-cyclopropylthiazol-2-yl)-3-(5-nitrofuran-2-yl)acrylonitrile, also known as CPTH6, is a small molecule inhibitor that has been studied extensively for its potential in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been elucidated through various scientific research studies.
Aplicaciones Científicas De Investigación
Cytotoxic Activities and SAR
Research has demonstrated that acrylonitriles, substituted with triazoles or benzimidazoles at position 2 and various substituted furan, thiophene, or phenyl rings at position 3, exhibit in vitro cytotoxic potency against human cancer cell lines. X-ray crystal analysis confirmed the E-configuration of the olefinic bond in these compounds. Structure-activity relationship (SAR) studies highlighted the flexibility at position 2 for substituents with various nitrogen heterocyclics, while position 3 showed sensitivity to changes; notably, compounds with a 5-nitrothiophen-2-yl ring at position 3 exhibited significant potency. These compounds induced apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents (Sączewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).
Antibacterial and Additional Cytotoxic Studies
Further investigations into 2,6-disubstituted acrylonitriles revealed enhanced antibacterial and cytotoxic activities, affirming the lead structure’s potential. Modifications to the benzimidazole ring significantly influenced overall activity, with methyl group additions at specific positions leading to a notable increase in cytotoxic effectiveness. These structure-activity relationships were mirrored in antibacterial experiments, indicating a broad spectrum of potential applications for these compounds in treating infections and cancer (Sączewski, Stencel, Bieńczak, Langowska, Michaelis, Werel, Hałasa, Reszka, & Bednarski, 2008).
Chemosensors for Metal Ions
The synthesis, crystal structure, and spectroscopic study of novel benzimidazoles and benzimidazo[1,2-a]quinolines as potential chemosensors for different cations were explored. These compounds showed selective fluorescence intensity changes upon interaction with various metal ions, highlighting their utility as chemosensors. The study provides a foundation for the development of new materials for detecting and quantifying metal ions in various environments (Hranjec, Horak, Tireli, Pavlović, & Karminski-Zamola, 2012).
Propiedades
IUPAC Name |
(E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S/c14-6-9(5-10-3-4-12(19-10)16(17)18)13-15-11(7-20-13)8-1-2-8/h3-5,7-8H,1-2H2/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSSSNMBILXXBL-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)C(=CC3=CC=C(O3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CSC(=N2)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-cyclopropylthiazol-2-yl)-3-(5-nitrofuran-2-yl)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-tert-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2996058.png)
![3-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2996059.png)



![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methylbenzyl)-1H-pyrrol-3(2H)-one](/img/structure/B2996068.png)
![2-[(3-chloro-2-methylphenyl)amino]-N-[2-(diethylamino)ethyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2996069.png)

![N-[(2-chlorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine](/img/structure/B2996072.png)




